N-(3-(Chloromethyl)phenyl)methanesulfonamide

Übersicht

Beschreibung

“N-(3-(Chloromethyl)phenyl)methanesulfonamide” is a chemical compound with the CAS Number: 362529-31-5 . It has a molecular weight of 219.69 and its IUPAC name is N-[3-(chloromethyl)phenyl]methanesulfonamide . The compound is an off-white solid .

Synthesis Analysis

The synthesis of “N-(3-(Chloromethyl)phenyl)methanesulfonamide” involves the reaction of 3-(chloromethyl)aniline hydrochloride with triethylamine in tetrahydrofuran. Methanesulfonyl chloride is then slowly added to the reaction solution, which is stirred at room temperature for 2 hours .Molecular Structure Analysis

The molecular formula of “N-(3-(Chloromethyl)phenyl)methanesulfonamide” is C8H10ClNO2S . The InChI code for the compound is 1S/C8H10ClNO2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,6H2,1H3 .Physical And Chemical Properties Analysis

“N-(3-(Chloromethyl)phenyl)methanesulfonamide” is an off-white solid . It has a molecular weight of 219.69 and its molecular formula is C8H10ClNO2S .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediate

N-(3-(Chloromethyl)phenyl)methanesulfonamide: serves as a valuable intermediate in organic synthesis . It is utilized to create a variety of complex molecules due to its reactive chloromethyl group, which can undergo further chemical transformations. This compound is particularly useful for constructing pharmacologically active molecules, where precision and the ability to introduce specific functional groups are crucial.

Scaffold for Novel Compounds

Researchers have identified this compound as a useful scaffold for the synthesis of novel compounds . Its phenylmethanesulfonamide structure is versatile, allowing for the attachment of various substituents, which can lead to the discovery of new drugs with potential therapeutic applications.

Pharmaceutical Testing

In pharmaceutical research, N-(3-(Chloromethyl)phenyl)methanesulfonamide is employed as a reference standard for testing and quality control . Its well-defined structure and properties make it an excellent candidate for ensuring the consistency and reliability of pharmaceutical products.

Chemical Reactions Building Block

This compound is also a versatile building block for chemical reactions in organic chemistry research . It can be used as a reaction component, participating in a wide range of chemical reactions to form diverse chemical entities, which are essential in the development of new materials and chemicals.

Analytical Chemistry

In analytical chemistry, N-(3-(Chloromethyl)phenyl)methanesulfonamide can be used in the development of analytical methods such as NMR, HPLC, LC-MS, and UPLC . These methods are vital for the identification and quantification of substances in various samples, playing a significant role in quality control and regulatory compliance.

Safety and Hazards

The safety information for “N-(3-(Chloromethyl)phenyl)methanesulfonamide” indicates that it should be handled with care. Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Wirkmechanismus

Target of Action

N-(3-(Chloromethyl)phenyl)methanesulfonamide is a chemical compound used as an intermediate in the synthesis of other compounds

Mode of Action

It is known to be a versatile building block for chemical reactions and can be used as a reaction component in organic chemistry research .

Biochemical Pathways

It is primarily used as a reagent in the synthesis of other compounds , suggesting that its role in biochemical pathways may be dependent on the specific compounds it helps to create.

Pharmacokinetics

As a research chemical, it is primarily used in the laboratory setting for the synthesis of other compounds . Therefore, its bioavailability and pharmacokinetic profile may vary depending on the specific context of its use.

Result of Action

As a reagent used in the synthesis of other compounds , its effects are likely to be dependent on the properties of the resulting compounds.

Action Environment

As a laboratory reagent, it is typically handled and stored under controlled conditions to maintain its stability and effectiveness .

Eigenschaften

IUPAC Name |

N-[3-(chloromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYKULGSHTZUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453481 | |

| Record name | N-[3-(Chloromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(Chloromethyl)phenyl)methanesulfonamide | |

CAS RN |

362529-31-5 | |

| Record name | N-[3-(Chloromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

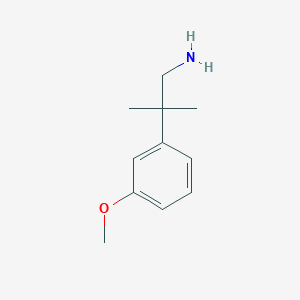

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)

![({(Dimethylamino)[(Z)hydrazono]methyl}amino)methane hydriodide](/img/structure/B1366898.png)

![1,4-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1366902.png)

![Ethanamine, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1366907.png)

![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1366908.png)